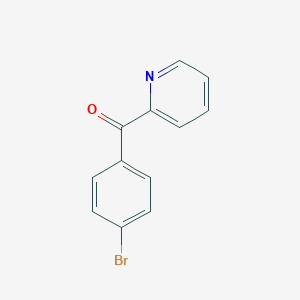

(4-Bromophenyl)-2-pyridyl ketone

Beschreibung

BenchChem offers high-quality (4-Bromophenyl)-2-pyridyl ketone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Bromophenyl)-2-pyridyl ketone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(4-bromophenyl)-pyridin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrNO/c13-10-6-4-9(5-7-10)12(15)11-3-1-2-8-14-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQIMFAYIBRLNCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00171587 | |

| Record name | (4-Bromophenyl)-2-pyridyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00171587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18453-32-2 | |

| Record name | (4-Bromophenyl)-2-pyridinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18453-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Bromophenyl)-2-pyridyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018453322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-Bromophenyl)-2-pyridyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00171587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-bromophenyl)-2-pyridyl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.475 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(4-Bromobenzoyl)pyridine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T53SH5XEJ9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (4-Bromophenyl)-2-pyridyl ketone

For Researchers, Scientists, and Drug Development Professionals

(4-Bromophenyl)-2-pyridyl ketone , also known by its IUPAC name (4-bromophenyl)(pyridin-2-yl)methanone, is a versatile bifunctional molecule that serves as a crucial building block in the synthesis of a wide range of organic compounds. Its unique structure, featuring a bromine-substituted phenyl ring linked to a pyridine ring through a carbonyl group, provides multiple reactive sites for chemical modification. This guide offers a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and applications, with a particular focus on its role in medicinal chemistry and drug discovery.

Molecular Structure and Physicochemical Properties

(4-Bromophenyl)-2-pyridyl ketone is a solid at room temperature with the chemical formula C₁₂H₈BrNO and a molecular weight of 262.10 g/mol .[1][2][3] The molecule consists of a pyridine ring and a 4-bromophenyl ring connected by a ketone functional group. This arrangement of aromatic and heterocyclic rings, along with the electron-withdrawing nature of the carbonyl group and the bromine atom, dictates its chemical behavior and reactivity.

Table 1: Physicochemical Properties of (4-Bromophenyl)-2-pyridyl ketone

| Property | Value | Reference(s) |

| IUPAC Name | (4-bromophenyl)(pyridin-2-yl)methanone | [1][2] |

| CAS Number | 18453-32-2 | [1][2] |

| Molecular Formula | C₁₂H₈BrNO | [1][2][3] |

| Molecular Weight | 262.10 g/mol | [1][2][3] |

| Appearance | Solid | N/A |

| Melting Point | 98-100 °C (for the 2-amino-5-bromo analogue) | [4] |

| Boiling Point | 451.2 °C at 760 mmHg (for the 2-amino-5-bromo analogue) | [1] |

| Solubility | Soluble in common organic solvents like DMSO and methanol (sparingly for the 2-amino-5-bromo analogue). | [4] |

Spectroscopic Profile

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of the related compound, 2-(4-bromophenyl)pyridine, shows characteristic signals for the aromatic protons. The pyridine ring protons typically appear in the downfield region (δ 7.0-9.0 ppm), while the protons on the bromophenyl ring are also found in the aromatic region (δ 7.0-8.0 ppm).[5] For (4-Bromophenyl)-2-pyridyl ketone, the electron-withdrawing effect of the carbonyl group would be expected to shift the signals of the adjacent protons further downfield.

The ¹³C NMR spectrum of 2-(4-bromophenyl)pyridine displays signals for the aromatic carbons, with the carbon atoms of the pyridine ring appearing at δ 120-157 ppm and those of the bromophenyl ring also in the aromatic region.[5] The presence of the carbonyl group in (4-Bromophenyl)-2-pyridyl ketone would introduce a characteristic signal in the downfield region, typically around δ 190-200 ppm.

2.2. Infrared (IR) Spectroscopy

The IR spectrum of (4-Bromophenyl)-2-pyridyl ketone is expected to show a strong absorption band corresponding to the C=O stretching vibration of the ketone group, typically in the range of 1650-1700 cm⁻¹. Other characteristic bands would include C=C and C=N stretching vibrations from the aromatic and pyridine rings, as well as C-H stretching and bending vibrations.[6]

2.3. Mass Spectrometry (MS)

Mass spectrometry of (4-Bromophenyl)-2-pyridyl ketone would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage at the carbonyl group, leading to the formation of benzoyl and pyridyl cations, as well as the loss of the bromine atom.[7]

Synthesis and Mechanistic Pathways

The synthesis of (4-Bromophenyl)-2-pyridyl ketone can be achieved through several synthetic routes, with the Grignard reaction being a prominent method.

3.1. Grignard Reaction

A common and effective method for the synthesis of (4-Bromophenyl)-2-pyridyl ketone involves the reaction of a pyridyl Grignard reagent with a 4-bromobenzoyl derivative.

-

Step 1: Formation of the Grignard Reagent. 2-Bromopyridine is reacted with magnesium metal in an anhydrous ether solvent, such as tetrahydrofuran (THF), to form 2-pyridylmagnesium bromide. The use of an auxiliary reagent like ethyl bromide can facilitate the initiation of the reaction.[8]

-

Step 2: Acylation. The freshly prepared Grignard reagent is then reacted with 4-bromobenzoyl chloride at low temperatures to yield (4-Bromophenyl)-2-pyridyl ketone.[8]

Causality Behind Experimental Choices: The Grignard reaction is a powerful tool for C-C bond formation. The choice of anhydrous conditions is critical as Grignard reagents are highly reactive towards protic solvents like water. The low temperature during the acylation step helps to control the reactivity of the Grignard reagent and prevent side reactions.

Experimental Protocol: Synthesis of (4-chlorophenyl)(pyridin-2-yl)methanone (A closely related analogue)

A two-step protocol involving oxidation and reduction can be adapted for the synthesis of the target molecule.

-

Step 1: Oxidation of 2-(p-chlorobenzyl)pyridine. To a reaction vessel, add 25g of 2-(p-chlorobenzyl)pyridine and 100ml of water. While stirring, heat the mixture to 85°C. In batches, add 30g of potassium permanganate, ensuring the temperature does not exceed 95°C. Maintain the reaction at 85-95°C for 4 hours. After the incubation period, add 1ml of methanol and stir for an additional 10 minutes. Cool the mixture to 60°C and add 75ml of ethyl acetate. Continue cooling to 30°C and perform suction filtration. Wash the filter cake with 50ml of ethyl acetate. Separate the layers of the filtrate and wash the oil layer with a suitable washing solution. Extract the aqueous layer with 50ml of ethyl acetate. Combine the organic layers and concentrate under reduced pressure to obtain (4-chlorophenyl)(pyridin-2-yl)methanone.[9]

-

Step 2: Reduction to the corresponding alcohol. The intermediate ketone can then be reduced to the corresponding alcohol using a reducing agent like sodium borohydride in a suitable solvent.[9]

This protocol for the chloro-analogue provides a viable template that can be adapted for the bromo-derivative by starting with 2-(4-bromobenzyl)pyridine.

Diagram: Grignard Synthesis Workflow

Caption: Workflow for the synthesis of (4-Bromophenyl)-2-pyridyl ketone via a Grignard reaction.

Chemical Reactivity and Key Reactions

The presence of three key functional groups—the bromophenyl ring, the pyridine ring, and the ketone—endows (4-Bromophenyl)-2-pyridyl ketone with a rich and diverse reactivity profile.

4.1. Reactions at the Bromophenyl Group

The carbon-bromine bond on the phenyl ring is a prime site for transition metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents.

-

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the bromophenyl group and an organoboron compound (e.g., a boronic acid or ester). This is a powerful tool for creating biaryl structures.

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of a carbon-nitrogen bond between the bromophenyl group and an amine, providing a direct route to substituted anilines.

4.2. Reactions at the Ketone Group

The carbonyl group can undergo a variety of transformations, including:

-

Reduction: The ketone can be reduced to a secondary alcohol, (4-bromophenyl)(pyridin-2-yl)methanol, using reducing agents such as sodium borohydride or lithium aluminum hydride. This alcohol can serve as a precursor for further synthetic modifications.

-

Wittig Reaction: Reaction with a phosphorus ylide can convert the carbonyl group into a carbon-carbon double bond.

-

Reductive Amination: The ketone can be converted to an amine through reaction with an amine in the presence of a reducing agent.

4.3. Reactions involving the Pyridine Ring

The pyridine ring can also participate in various reactions, although the presence of the electron-withdrawing benzoyl group can influence its reactivity. Electrophilic aromatic substitution on the pyridine ring is generally difficult but can occur under harsh conditions.

Diagram: Reactivity Map

Caption: Key reaction pathways for (4-Bromophenyl)-2-pyridyl ketone.

Key Applications in Research and Development

(4-Bromophenyl)-2-pyridyl ketone is a valuable intermediate in the synthesis of biologically active molecules, particularly in the field of drug discovery.

5.1. Precursor for Anticonvulsant Agents

Derivatives of (4-Bromophenyl)-2-pyridyl ketone have been investigated for their potential as anticonvulsant agents. For instance, semicarbazones derived from 4-bromophenyl ketones have shown promising anticonvulsant activity in preclinical models.[10] The core structure of (4-Bromophenyl)-2-pyridyl ketone provides a scaffold that can be readily modified to explore structure-activity relationships for anticonvulsant properties.

5.2. Intermediate in the Synthesis of Kinase Inhibitors

The pyridine and phenyl rings of this ketone are common structural motifs in many kinase inhibitors. The ability to functionalize both rings through cross-coupling reactions makes (4-Bromophenyl)-2-pyridyl ketone an attractive starting material for the synthesis of novel kinase inhibitors. For example, the 2-aminopyridine moiety is a known hinge-binding motif in many kinase inhibitors.

5.3. Intermediate for Anesthetic Agents

The amino-substituted analogue, (2-amino-5-bromophenyl)(pyridin-2-yl)methanone, is a key intermediate in the synthesis of the intravenous anesthetic drug Remazolam.[11] This highlights the importance of the (4-Bromophenyl)-2-pyridyl ketone scaffold in the development of central nervous system active drugs.

5.4. Building Block for Novel Heterocycles

The reactivity of the ketone and the bromophenyl group allows for its use in the construction of more complex heterocyclic systems. For example, it can be used as a precursor in the synthesis of quinoline derivatives, which are known to possess a wide range of biological activities, including antimicrobial properties.[12][13]

Conclusion

(4-Bromophenyl)-2-pyridyl ketone is a strategically important synthetic intermediate with a rich chemical profile. Its versatile reactivity, stemming from the presence of the bromo-aryl, pyridyl, and ketone functionalities, allows for the facile construction of a diverse array of complex molecules. Its demonstrated utility as a precursor for anticonvulsants, kinase inhibitors, and anesthetic agents underscores its significance in medicinal chemistry and drug discovery. Further exploration of the synthetic potential of this molecule is likely to lead to the development of new therapeutic agents and functional materials.

References

- D. S. Mehta, S. K. Shah, and V. H. Shah, "Synthesis and anticonvulsant activity of 4-bromophenyl substituted aryl semicarbazones," Indian J. Chem., Sect. B: Org. Chem. Incl. Med. Chem., vol. 43, no. 1, pp. 189-193, 2004.

- Supporting Information for "Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines," J. Org. Chem., 2018, 83 (15), pp 8639–8649.

-

PubChem Compound Summary for CID 87654, (4-Bromophenyl)-2-pyridyl ketone. National Center for Biotechnology Information. [Online]. Available: [Link].

-

NIST Chemistry WebBook, SRD 69, Methanone, (4-bromophenyl)phenyl-. [Online]. Available: [Link].

-

NIST Chemistry WebBook, SRD 69, Mass spectrum of Methanone, (4-bromophenyl)phenyl-. [Online]. Available: [Link].

- A. M. M. E. F. E. G. G. M. A. A. A. A. A. A. A. M. El-Naggar et al., "Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors," ACS Omega, vol. 6, no. 43, pp. 28731–28744, 2021.

- CN110746345B, "Synthesis method of 2-(2-amino-5-bromo-benzoyl)

-

Apicule, "2-(2-Amino-5-bromobenzoyl)pyridine (CAS No: 1563-56-0) API Intermediate Manufacturers." [Online]. Available: [Link].

-

PubChem Compound Summary for CID 87654, (4-Bromophenyl)-2-pyridyl ketone. National Center for Biotechnology Information. [Online]. Available: [Link].

-

PubChem Compound Summary for CID 766506, Methanone, (4-bromophenyl)-4-pyridinyl-. National Center for Biotechnology Information. [Online]. Available: [Link].

- A. M. M. E. F. E. G. G. M. A. A. A. A. A. A. M. El-Naggar et al., "Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors," ACS Omega, vol. 6, no. 43, pp. 28731–28744, 2021.

- S. S. Wagh, S. S. Joshi, and S. V. Wagh, "Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA)

- J. P. Wibaut and H. G. P. van der Voort, "The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II," Recueil des Travaux Chimiques des Pays-Bas, vol. 71, no. 8, pp. 798-804, 1952.

- X. Lei, Y. Wang, S. Ma, and P. Jiao, "Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET," J. Org. Chem., vol. 89, no. 11, pp. 7148-7155, 2024.

- C. Wang, H. Li, Y. Wang, and C. Bolm, "C(β) bond cleavage of saturated aryl ketones with amines leading to α-ketoamides: A copper-catalyzed aerobic oxidation process with air," Chem. Commun., vol. 51, no. 75, pp. 14266-14269, 2015.

-

Human Metabolome Database, "13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529)." [Online]. Available: [Link].

- M. D. Molbank, "2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione," Molbank, vol. 2023, no. 1, p. M1548, 2023.

- S. S. Wagh, S. S. Joshi, and S. V. Wagh, "Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA)

-

Organic Chemistry Data, "NMR Spectroscopy :: 13C NMR Chemical Shifts." [Online]. Available: [Link].

- EP2586777A1, "Process for the preparation of 2-alkoxy-5-(pyridin-2-yl)

- S. A. G. El-Feky et al., "Synthesis and Biological activity for 4-Methoxyphenyl (pyrazin-2-yl) Methanone and its detection by GC-MS," Res. J. Chem. Sci., vol. 1, no. 5, pp. 85-87, 2011.

-

US EPA, "Methanone, (4-bromophenyl)-3-pyridinyl- - Substance Details - SRS." [Online]. Available: [Link].

- A. J. M. Farley et al., "Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions," J. Am. Chem. Soc., vol. 143, no. 25, pp. 9631–9639, 2021.

-

PubChemLite, "methanone." [Online]. Available: [Link].

Sources

- 1. 4-bromo-2-[(pyridin-2- yl)carbonyl]aniline| CAS No:1563-56-0|ZaiQi Bio-Tech [chemzq.com]

- 2. (4-Bromophenyl)-2-pyridyl ketone | C12H8BrNO | CID 87654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methanone, (4-bromophenyl)-4-pyridinyl- | C12H8BrNO | CID 766506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. rsc.org [rsc.org]

- 6. Methanone, (4-bromophenyl)phenyl- [webbook.nist.gov]

- 7. Methanone, (4-bromophenyl)phenyl- [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. application.wiley-vch.de [application.wiley-vch.de]

- 11. CN110746345B - Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine - Google Patents [patents.google.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

(4-Bromophenyl)-2-pyridyl ketone CAS number 18453-32-2

An In-depth Technical Guide to (4-Bromophenyl)-2-pyridyl ketone (CAS: 18453-32-2)

Abstract

(4-Bromophenyl)-2-pyridyl ketone, registered under CAS number 18453-32-2, is a versatile diaryl ketone that serves as a pivotal intermediate in the synthesis of complex organic molecules.[1] Its unique structure, featuring a brominated phenyl ring attached to a pyridyl ketone moiety, provides multiple reaction sites for chemical modification. The bromine atom acts as a crucial handle for cross-coupling reactions, while the ketone functionality and the pyridine ring offer avenues for a wide range of chemical transformations. This guide offers a comprehensive technical overview for researchers and drug development professionals, detailing the compound's physicochemical properties, robust synthesis protocols, characteristic reactivity, and significant applications, particularly its role as a strategic building block in the development of novel therapeutic agents.

Chemical & Physical Properties

(4-Bromophenyl)-2-pyridyl ketone is a solid at room temperature with well-defined physical and chemical characteristics. Its identity and key properties are summarized below, providing a foundational dataset for experimental design and safety considerations.[1][2]

| Property | Value | Source(s) |

| CAS Number | 18453-32-2 | [1][2][3] |

| Molecular Formula | C₁₂H₈BrNO | [1][2][3] |

| Molecular Weight | 262.10 g/mol | [1][4] |

| IUPAC Name | (4-bromophenyl)(pyridin-2-yl)methanone | [1] |

| Synonyms | 2-(4-Bromobenzoyl)pyridine, p-bromophenyl 2-pyridyl ketone | [1][3] |

| Melting Point | 45-47 °C | [2] |

| Density | 1.481 g/cm³ | [5] |

| InChI Key | CQIMFAYIBRLNCH-UHFFFAOYSA-N | [2][3] |

| Canonical SMILES | C1=CC=NC(=C1)C(=O)C2=CC=C(C=C2)Br | [2][3] |

Synthesis and Mechanistic Considerations

The synthesis of diaryl ketones like (4-Bromophenyl)-2-pyridyl ketone is most effectively achieved through carbon-carbon bond formation between the two aromatic rings via a carbonyl linker. A prevalent and reliable method involves the Grignard reaction, which leverages the nucleophilic character of an organomagnesium reagent to attack an electrophilic carbonyl precursor.

Logical Workflow for Synthesis

The diagram below outlines a standard and efficient synthetic pathway. The process begins with the formation of a Grignard reagent from a brominated precursor, which then undergoes a nucleophilic addition to a pyridine-based electrophile to yield the target ketone after an oxidative workup.

Caption: Generalized workflow for the synthesis of (4-Bromophenyl)-2-pyridyl ketone.

Detailed Experimental Protocol: Grignard Synthesis

This protocol describes the synthesis from 1,4-dibromobenzene and pyridine-2-carboxaldehyde. The causality of this multi-step process hinges on the initial formation of a highly nucleophilic Grignard reagent, which subsequently attacks the electrophilic aldehyde carbon. A final oxidation step is required to convert the secondary alcohol intermediate into the desired ketone.

Materials:

-

1,4-Dibromobenzene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Iodine (crystal, as initiator)

-

Pyridine-2-carboxaldehyde

-

Manganese dioxide (MnO₂) or Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

-

Grignard Reagent Formation:

-

Under an inert atmosphere (Nitrogen or Argon), add magnesium turnings to a flame-dried, three-necked flask equipped with a reflux condenser and dropping funnel.

-

Add a small crystal of iodine to activate the magnesium surface.

-

Dissolve 1,4-dibromobenzene in anhydrous THF and add it to the dropping funnel. Add a small portion to the magnesium and wait for the exothermic reaction to initiate (indicated by color change and gentle reflux).

-

Once initiated, add the remaining 1,4-dibromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for 1-2 hours to ensure complete formation of (4-bromophenyl)magnesium bromide.

-

-

Nucleophilic Addition:

-

Cool the Grignard solution to 0 °C in an ice bath.

-

Dissolve pyridine-2-carboxaldehyde in anhydrous THF and add it dropwise to the cooled Grignard reagent. The slow addition is critical to control the exothermic reaction.

-

After addition, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

-

Quenching and Workup:

-

Cool the reaction mixture back to 0 °C and slowly quench it by adding saturated aqueous NH₄Cl solution. This step protonates the alkoxide intermediate and neutralizes any unreacted Grignard reagent.

-

Extract the aqueous layer with ethyl acetate or diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the organic phase under reduced pressure to yield the crude secondary alcohol, (4-bromophenyl)(pyridin-2-yl)methanol.

-

-

Oxidation to Ketone:

-

Dissolve the crude alcohol in DCM.

-

Add an excess of an oxidizing agent like MnO₂ (for allylic/benzylic alcohols) or PCC. The use of MnO₂ is often preferred due to milder conditions and easier workup.

-

Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese salts or chromium byproducts.

-

Wash the Celite pad with additional DCM. Concentrate the filtrate under reduced pressure.

-

Purify the resulting crude product by column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) to obtain pure (4-Bromophenyl)-2-pyridyl ketone.

-

Reactivity and Strategic Applications

The chemical behavior of (4-Bromophenyl)-2-pyridyl ketone is dictated by its three primary functional components: the ketone carbonyl, the pyridine ring, and the bromo-substituted phenyl ring. This trifecta of reactivity makes it an exceptionally valuable building block in medicinal chemistry.[6][7]

-

Carbonyl Group: The ketone's carbonyl carbon is electrophilic and susceptible to nucleophilic attack.[8][9] This allows for reactions such as reduction to a secondary alcohol, reductive amination to form amines, or Wittig reactions to form alkenes.

-

Bromophenyl Group: The bromine atom is the most strategic feature for molecular diversification. It readily participates in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination, allowing for the introduction of a vast array of aryl, alkyl, alkynyl, or amino substituents at the para-position.

-

Pyridine Ring: The nitrogen atom in the pyridine ring imparts basicity and can be protonated or alkylated. It can also act as a ligand, coordinating to metal centers, which can influence reactivity or be a key feature for biological target binding.

Role as a Versatile Pharmaceutical Intermediate

The compound's true power lies in its use as a scaffold. By sequentially or concurrently modifying the ketone and the bromophenyl group, chemists can rapidly generate libraries of complex molecules for drug discovery programs. This strategic utility is visualized below.

Caption: Strategic role of the title compound in generating molecular diversity.

This compound is a known precursor for molecules with significant biological activity, including potent dual endothelin receptor antagonists used in treating hypertension.[6][10] The structural motif is also found in intermediates for other important pharmaceutical agents, highlighting its broad applicability.[11][12]

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of (4-Bromophenyl)-2-pyridyl ketone. A combination of chromatographic and spectroscopic techniques is typically employed.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a standard method for assessing the purity of this compound and for quantifying it in reaction mixtures or as an impurity in final products.[4][13]

-

Protocol Example:

-

Column: Newcrom R1 or a standard C18 column (e.g., 250 x 4.6 mm, 5 µm).[4]

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile (MeCN) and water, buffered with a small amount of acid (e.g., 0.1% phosphoric acid or, for MS compatibility, 0.1% formic acid).[4]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the aromatic system has strong absorbance (e.g., 254 nm).

-

Validation: The method should be validated for linearity, accuracy, and precision according to ICH guidelines, especially when used for quantitative analysis of impurities.[13]

-

Spectroscopic Analysis

-

¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural confirmation. Expected signals include:

-

Multiple signals in the aromatic region (~7.5-8.8 ppm) corresponding to the eight distinct protons on the pyridyl and 4-bromophenyl rings. The pyridyl protons will typically appear at lower field due to the electron-withdrawing effect of the nitrogen atom. Splitting patterns (doublets, triplets, doublets of doublets) will be complex but predictable based on coupling constants.

-

-

¹³C NMR Spectroscopy: The carbon spectrum will show 12 distinct signals, including a characteristic downfield signal for the carbonyl carbon (~195 ppm) and signals for the 10 aromatic carbons.[14]

-

Mass Spectrometry (MS): Mass spectral analysis will show a molecular ion peak (M⁺) and, critically, a prominent M+2 peak of nearly equal intensity due to the natural isotopic abundance of Bromine (⁷⁹Br and ⁸¹Br), confirming the presence of a single bromine atom in the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong, sharp absorption band around 1670-1690 cm⁻¹, characteristic of the C=O stretching vibration of a diaryl ketone.

Conclusion

(4-Bromophenyl)-2-pyridyl ketone (CAS: 18453-32-2) is more than a simple chemical compound; it is a strategic tool for innovation in organic synthesis and drug discovery. Its well-defined properties, accessible synthesis, and, most importantly, its trifunctional reactivity profile provide chemists with a versatile platform for constructing complex molecular architectures. The ability to leverage both ketone chemistry and palladium-catalyzed cross-coupling makes it an invaluable intermediate for accessing novel chemical space and developing next-generation therapeutics. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize this potent building block in their scientific endeavors.

References

-

SIELC Technologies. (4-Bromophenyl)-2-pyridyl ketone. (2018). Available from: [Link]

-

CAS Common Chemistry. (4-Bromophenyl)-2-pyridinylmethanone. American Chemical Society. Available from: [Link]

-

King-Pharm. 18453-32-2 (4-bromophenyl)-2-pyridyl ketone. Available from: [Link]

-

PubChem. Compound Summary for CID 87654, (4-Bromophenyl)-2-pyridyl ketone. National Center for Biotechnology Information. Available from: [Link]

-

Chemzq. 4-bromo-2-[(pyridin-2- yl)carbonyl]aniline| CAS No:1563-56-0. Available from: [Link]

-

Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861. Available from: [Link]

-

Abd El-Lateef, H. M., et al. (2022). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Molecules, 27(19), 6531. Available from: [Link]

-

ResearchGate. Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. (2017). Available from: [Link]

-

Chemistry Stack Exchange. Rationalising the order of reactivity of carbonyl compounds towards nucleophiles. (2014). Available from: [Link]

-

Khan Academy. Reactivity of aldehydes and ketones. Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information for Catalytic C–H Arylation of Aldehydes. Available from: [Link]

-

Fadda, A. A., et al. (2013). SYNTHESIS AND REACTIONS OF 2-(4-BROMOPHENYL)-4H- 3,1-BENZOXAZINE-4-ONE. Bibliomed. Available from: [Link]

Sources

- 1. (4-Bromophenyl)-2-pyridyl ketone | C12H8BrNO | CID 87654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. Page loading... [wap.guidechem.com]

- 4. (4-Bromophenyl)-2-pyridyl ketone | SIELC Technologies [sielc.com]

- 5. CAS # 18453-32-2, (4-Bromophenyl)-2-Pyridyl Ketone: more information. [chemblink.com]

- 6. researchgate.net [researchgate.net]

- 7. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Khan Academy [khanacademy.org]

- 10. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 4-bromo-2-[(pyridin-2- yl)carbonyl]aniline| CAS No:1563-56-0|ZaiQi Bio-Tech [chemzq.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. rsc.org [rsc.org]

Foreword: The Imperative of Unambiguous Structural Verification

An In-depth Technical Guide for the Structure Elucidation of (4-Bromophenyl)(pyridin-2-yl)methanone

In the landscape of pharmaceutical research and drug development, the unequivocal determination of a molecule's structure is the bedrock upon which all subsequent research is built. An error in structural assignment can lead to the misinterpretation of biological data, wasted resources, and potential safety concerns. The subject of this guide, (4-Bromophenyl)(pyridin-2-yl)methanone, serves as an exemplary case study in the application of modern analytical techniques. As a heterocyclic ketone, it represents a common structural motif in medicinal chemistry, often serving as a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).[1][2] This document provides a comprehensive, experience-driven walkthrough of the process, designed not as a rigid protocol, but as a logical and self-validating workflow for researchers and scientists.

Foundational Strategy: A Multi-Technique, Orthogonal Approach

Synthesis and Purity Assessment: The Prerequisite for Accurate Analysis

Before any spectroscopic analysis, the purity of the sample must be established. An impure sample will yield ambiguous or misleading data. (4-Bromophenyl)(pyridin-2-yl)methanone is commonly synthesized via methods such as the oxidation of the corresponding methylene-bridged precursor.[3] Regardless of the synthetic route, purification by column chromatography or recrystallization is essential.

Experimental Protocol: Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is the industry standard for assessing the purity of pharmaceutical compounds.[1][4]

-

System Preparation: An Agilent 1260 Infinity II HPLC system (or equivalent) equipped with a Diode Array Detector (DAD) is used.

-

Column: A C18 reverse-phase column (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm) is equilibrated with the mobile phase.

-

Mobile Phase: A gradient elution is typically employed.

-

Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Solvent B: 0.1% TFA in Acetonitrile.

-

Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

-

-

Sample Preparation: Accurately weigh ~1 mg of the purified compound and dissolve in 1 mL of a 50:50 mixture of Acetonitrile and Water.

-

Injection & Detection: Inject 5 µL of the sample. Monitor the elution profile at multiple wavelengths (e.g., 220 nm, 254 nm, and the compound's λmax).

-

Analysis: The purity is determined by the area percentage of the main peak. A pure sample should exhibit a single major peak (>98%) with a consistent UV spectrum across the peak.

Mass Spectrometry: Defining the Molecular Boundaries

MS provides the molecular weight and, by extension, the molecular formula. This is the first and most fundamental piece of the structural puzzle.

Causality in Method Selection: ESI vs. EI

For a molecule like this, Electrospray Ionization (ESI) is often preferred over Electron Ionization (EI) as it is a "softer" technique, minimizing fragmentation and typically yielding a strong signal for the protonated molecule [M+H]⁺. High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact mass, which allows for the unambiguous calculation of the molecular formula.

Experimental Protocol: LC-HRMS

-

Instrumentation: A Thermo Scientific Q Exactive Orbitrap mass spectrometer (or equivalent) coupled to an HPLC system.

-

Ionization Mode: Positive ESI.

-

Mass Range: Scan from m/z 100 to 500.

-

Data Interpretation: The primary goal is to find the exact mass of the [M+H]⁺ ion.

Expected Data & Interpretation

The molecular formula for (4-Bromophenyl)(pyridin-2-yl)methanone is C₁₂H₈BrNO.[5] Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a characteristic isotopic pattern for the molecular ion peak.

| Property | Expected Value | Source |

| Molecular Formula | C₁₂H₈BrNO | [5] |

| Monoisotopic Mass | 260.9789 Da | [5] |

| [M+H]⁺ (⁷⁹Br) | ~261.9867 Da | Calculated |

| [M+H]⁺ (⁸¹Br) | ~263.9847 Da | Calculated |

The observation of a pair of peaks separated by ~2 Da with a ~1:1 intensity ratio is a hallmark signature of a monobrominated compound, providing strong initial evidence for the proposed structure.

Infrared Spectroscopy: Identifying the Functional Scaffolding

IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule.[2] For our target compound, the most critical vibration is the carbonyl (C=O) stretch of the ketone.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with a diamond ATR accessory.

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The spectrum is recorded from 4000 to 400 cm⁻¹.

-

Analysis: The resulting spectrum is analyzed for characteristic absorption bands.

Expected Data & Interpretation

| Wavenumber (cm⁻¹) | Vibration Type | Significance for Structure | Reference |

| ~3100-3000 | C-H Stretch (Aromatic) | Confirms presence of phenyl and pyridyl rings | [6] |

| ~1670-1660 | C=O Stretch (Ketone) | Key evidence for the ketone functional group | [7] |

| ~1600-1450 | C=C Stretch (Aromatic) | Confirms aromatic ring structures | [6] |

| ~1100-1000 | C-Br Stretch | Suggests presence of a bromo-aryl group | [7] |

The position of the C=O stretch is diagnostic. Conjugation with both the phenyl and pyridyl rings lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹), and the observed value provides strong support for the diaryl ketone structure.

NMR Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy provides the most detailed information, revealing the precise connectivity of atoms within the molecule.[8] We use a combination of ¹H, ¹³C, and 2D NMR experiments to assemble the final structure.

Experimental Protocol: General NMR

-

Instrumentation: A Bruker Avance III 400 MHz spectrometer (or equivalent).

-

Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). CDCl₃ is often the first choice for its versatility.

-

Experiments: Acquire ¹H, ¹³C{¹H}, COSY, and HSQC spectra using standard pulse programs.

¹H NMR: Mapping the Proton Environment

The ¹H NMR spectrum will show distinct signals for the protons on the 4-bromophenyl ring and the pyridin-2-yl ring. Due to the molecule's asymmetry, all 8 aromatic protons are expected to be chemically non-equivalent.

| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale & Reference |

| ~8.70 | d | 1H | H6' (Pyridyl) | Adjacent to N, highly deshielded. |

| ~8.00-7.80 | m | 3H | H3', H4', H5' (Pyridyl) | Complex multiplet for the remaining pyridyl protons. |

| ~7.75 | d | 2H | H2, H6 (Phenyl) | Ortho to the carbonyl group. |

| ~7.65 | d | 2H | H3, H5 (Phenyl) | Ortho to the bromine atom. |

¹³C NMR: The Carbon Skeleton

The ¹³C NMR spectrum will show the number of unique carbon atoms. We expect 12 distinct signals for the 12 carbons in the aromatic and carbonyl regions.

| Predicted δ (ppm) | Assignment | Rationale & Reference |

| ~194-196 | C=O (Ketone) | Characteristic downfield shift for a carbonyl carbon. |

| ~155-120 | Aromatic Carbons | 11 signals corresponding to the phenyl and pyridyl rings. |

| ~128 | C-Br | Carbon directly attached to bromine. |

2D NMR: Connecting the Dots

While ¹H and ¹³C provide strong evidence, 2D NMR experiments provide definitive proof of connectivity.

-

COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other. We would expect to see correlations between adjacent protons within the pyridyl ring and within the bromophenyl ring, but no correlations between the two ring systems, confirming they are separate structural units.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. This allows for the unambiguous assignment of each carbon signal based on the already-assigned proton signals.

Conclusion: A Self-Validating Structural Assignment

The structure of (4-Bromophenyl)(pyridin-2-yl)methanone is unequivocally confirmed by the seamless integration of orthogonal analytical data. HRMS establishes the correct molecular formula, C₁₂H₈BrNO, with the characteristic isotopic pattern of a monobrominated compound. FTIR confirms the presence of the critical diaryl ketone functional group. Finally, a full suite of 1D and 2D NMR experiments provides the definitive atomic connectivity, distinguishing this specific isomer from all other possibilities. This rigorous, multi-faceted approach ensures the highest level of scientific integrity and provides a trustworthy foundation for any subsequent research or development activities.

References

- Vertex AI Search. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.

- Vertex AI Search. (2024). Analytical Techniques in Pharmaceutical Analysis.

-

ResearchGate. (n.d.). Theoretical IR Spectrum of (RS)-(4-Bromophenyl) (Pyridine-2yl) Methanol. ResearchGate. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for - The Royal Society of Chemistry. Available at: [Link]

-

AZoLifeSciences. (2022). Role of Analytical Chemistry in the Pharmaceutical Industry. Available at: [Link]

-

National Academic Digital Library of Ethiopia. (n.d.). Analytical Techniques in the Pharmaceutical Sciences. Available at: [Link]

-

ResearchGate. (n.d.). Chapter 3. Analytical Techniques in Solid-state Characterization | Request PDF. Available at: [Link]

-

NIST. (n.d.). Methanone, (4-bromophenyl)phenyl-. NIST WebBook. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Available at: [Link]

- Google Patents. (n.d.). CN110746345B - Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine.

-

PubChem. (n.d.). Methanone, (4-bromophenyl)-4-pyridinyl-. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (n.d.). (4-Bromophenyl)-2-pyridyl ketone. National Center for Biotechnology Information. Available at: [Link]

-

University College Dublin. (n.d.). CHEM30210 - Structure Determination and Aromatic Heterocyclic Chemistry. Available at: [Link]

Sources

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. azolifesciences.com [azolifesciences.com]

- 3. CN110746345B - Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine - Google Patents [patents.google.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. (4-Bromophenyl)-2-pyridyl ketone | C12H8BrNO | CID 87654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Methanone, (4-bromophenyl)phenyl- [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(4-Bromobenzoyl)pyridine

Abstract

This technical guide provides a detailed exploration of the spectroscopic properties of 2-(4-Bromobenzoyl)pyridine, a key heterocyclic ketone of interest in chemical synthesis and pharmaceutical research. While direct experimental spectra for this specific compound are not widely published, this document leverages established principles of spectroscopy and data from analogous structures to present a comprehensive, predictive analysis. This guide is intended for researchers, scientists, and drug development professionals, offering insights into the structural elucidation of this molecule using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques. The methodologies and interpretations presented herein are grounded in established scientific principles to ensure a robust and reliable analytical framework.

Introduction: The Structural Significance of 2-(4-Bromobenzoyl)pyridine

2-(4-Bromobenzoyl)pyridine, with the CAS Number 18453-32-2, is a member of the substituted pyridine family. Its structure, featuring a pyridine ring linked to a 4-bromobenzoyl group, presents a unique electronic and steric environment that is of interest for various applications, including as a building block in the synthesis of more complex molecules. The presence of the bromine atom, the carbonyl group, and the nitrogen-containing aromatic ring provides distinct spectroscopic handles that allow for unambiguous structural confirmation.

This guide will delve into the theoretical and practical aspects of characterizing this molecule, providing a foundational understanding for researchers working with this and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 2-(4-Bromobenzoyl)pyridine, both ¹H and ¹³C NMR will provide critical information about the connectivity and electronic environment of each atom.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 2-(4-Bromobenzoyl)pyridine is expected to show signals corresponding to the eight protons on the two aromatic rings. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl group and the nitrogen atom in the pyridine ring, as well as the bromine atom on the phenyl ring.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-(4-Bromobenzoyl)pyridine in CDCl₃

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H-6' (Pyridine) | 8.70 - 8.80 | d | ~4.8 |

| H-3' (Pyridine) | 8.00 - 8.10 | d | ~7.8 |

| H-4' (Pyridine) | 7.90 - 8.00 | t | ~7.7 |

| H-5' (Pyridine) | 7.50 - 7.60 | ddd | ~7.5, 4.8, 1.2 |

| H-2, H-6 (Phenyl) | 7.80 - 7.90 | d | ~8.5 |

| H-3, H-5 (Phenyl) | 7.65 - 7.75 | d | ~8.5 |

Predictions are based on the analysis of similar structures such as 2-benzoylpyridine and 4-bromobenzophenone.

Causality of Predictions:

-

Pyridine Protons: The proton at the 6'-position is expected to be the most downfield due to its proximity to the electronegative nitrogen atom. The other pyridine protons will appear in the aromatic region, with their shifts influenced by both the nitrogen and the carbonyl group.

-

Phenyl Protons: The protons on the brominated phenyl ring will appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the carbonyl group (H-2, H-6) will be more deshielded than the protons ortho to the bromine atom (H-3, H-5).

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal the number of unique carbon environments and provide information about their hybridization and electronic state.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-(4-Bromobenzoyl)pyridine in CDCl₃

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O | 192 - 194 |

| C-2' (Pyridine) | 153 - 155 |

| C-6' (Pyridine) | 149 - 151 |

| C-4' (Pyridine) | 137 - 139 |

| C-1 (Phenyl) | 135 - 137 |

| C-3, C-5 (Phenyl) | 132 - 134 |

| C-2, C-6 (Phenyl) | 130 - 132 |

| C-4 (Phenyl) | 128 - 130 |

| C-3' (Pyridine) | 127 - 129 |

| C-5' (Pyridine) | 124 - 126 |

Predictions are based on established substituent effects and data from analogous compounds.

Causality of Predictions:

-

Carbonyl Carbon: The carbonyl carbon is expected to have the most downfield chemical shift due to its sp² hybridization and the strong deshielding effect of the bonded oxygen atom.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents on each ring. The carbon bearing the bromine atom (C-4) and the carbons attached to the nitrogen and carbonyl groups will have distinct chemical shifts.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural elucidation.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-(4-Bromobenzoyl)pyridine in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum with a 90° pulse.

-

Set the spectral width to cover the range of 0-10 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the range of 0-220 ppm.

-

A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm for ¹H and ¹³C).

Diagram 1: NMR Spectroscopic Analysis Workflow

Caption: Workflow for NMR analysis of 2-(4-Bromobenzoyl)pyridine.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 2-(4-Bromobenzoyl)pyridine will be dominated by absorptions from the carbonyl group and the aromatic rings.

Predicted IR Absorption Frequencies

Table 3: Predicted Characteristic IR Absorptions for 2-(4-Bromobenzoyl)pyridine

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Carbonyl (C=O) Stretch | 1660 - 1680 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |

| C-N Stretch (Pyridine) | 1580 - 1590 | Medium |

| C-Br Stretch | 600 - 500 | Medium to Strong |

Predictions are based on typical IR absorption ranges for aromatic ketones and substituted pyridines.

Causality of Predictions:

-

C=O Stretch: The strong absorption in the region of 1660-1680 cm⁻¹ is a definitive indicator of the carbonyl group. The conjugation with both aromatic rings slightly lowers this frequency compared to a non-conjugated ketone.

-

Aromatic C-H and C=C Stretches: The absorptions in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions are characteristic of the C-H and C=C bonds within the pyridine and phenyl rings.

-

C-Br Stretch: The presence of the bromine atom is expected to give rise to a characteristic absorption in the fingerprint region.

Experimental Protocol for IR Data Acquisition

Step-by-Step Methodology:

-

Sample Preparation (ATR):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Place a small amount of the solid 2-(4-Bromobenzoyl)pyridine sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Diagram 2: IR Spectroscopy Analysis Workflow

An In-depth Technical Guide to (4-Bromophenyl)-2-pyridyl ketone: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Bromophenyl)-2-pyridyl ketone is a versatile heterocyclic ketone that serves as a crucial building block in organic synthesis and medicinal chemistry. Its unique structural motif, featuring a pyridyl ring and a brominated phenyl group, imparts specific reactivity and potential for biological activity. This guide provides a comprehensive overview of the physical, chemical, and spectroscopic characteristics of (4-Bromophenyl)-2-pyridyl ketone, alongside a detailed synthesis protocol and a discussion of its current and potential applications in drug discovery and materials science.

Introduction

The pyridine ring is a ubiquitous scaffold in a vast array of natural products and synthetic compounds, including numerous FDA-approved drugs.[1] Its ability to act as a hydrogen bond acceptor and its electronic properties make it a privileged structure in medicinal chemistry.[1][2] When combined with a ketone linker and a substituted phenyl ring, as in (4-Bromophenyl)-2-pyridyl ketone, the resulting molecule becomes a valuable intermediate for the construction of more complex molecular architectures. The presence of the bromine atom provides a reactive handle for various cross-coupling reactions, further enhancing its synthetic utility. This document aims to be a comprehensive resource for researchers working with this compound, providing detailed technical information to facilitate its effective use in the laboratory.

Molecular Structure and Identifiers

The fundamental structure of (4-Bromophenyl)-2-pyridyl ketone consists of a pyridine ring and a 4-bromophenyl ring connected by a carbonyl group.

digraph "molecular_structure" {

graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];

node [shape=plaintext, fontname="Arial", fontsize=12];

edge [fontname="Arial", fontsize=10];

// Atom nodes

C1 [label="C"];

C2 [label="C"];

C3 [label="C"];

C4 [label="C"];

C5 [label="C"];

N1 [label="N"];

C6 [label="C", pos="1.5,0!"];

O1 [label="O", pos="2.0,0.866!"];

C7 [label="C", pos="2.5,-0.866!"];

C8 [label="C", pos="3.5,-0.866!"];

C9 [label="C", pos="4.0,0!"];

C10 [label="C", pos="3.5,0.866!"];

C11 [label="C", pos="2.5,0.866!"];

C12 [label="C", pos="4.0,-1.732!"];

Br [label="Br", pos="5.0,-1.732!"];

// Dummy nodes for hydrogen positioning

H1 [label="H", pos="-1.3,-0.5!"];

H2 [label="H", pos="-1.3,1.5!"];

H3 [label="H", pos="0,2.0!"];

H4 [label="H", pos="1.3,1.5!"];

H8 [label="H", pos="3.8,-1.3!"];

H9 [label="H", pos="4.8,0!"];

H10 [label="H", pos="3.8,1.3!"];

H11 [label="H", pos="1.8,1.3!"];

// Bonds

C1 -- C2;

C2 -- C3;

C3 -- C4;

C4 -- C5;

C5 -- N1;

N1 -- C1;

C1 -- C6;

C6 -- O1 [style=double];

C6 -- C7;

C7 -- C8;

C8 -- C9;

C9 -- C10;

C10 -- C11;

C11 -- C7;

C8 -- C12;

C12 -- Br;

// Aromatic rings

C7 -- C8 -- C9 -- C10 -- C11 -- C7;

C1 -- C2 -- C3 -- C4 -- C5 -- N1 -- C1;

}

Figure 2: General synthetic workflow for (4-Bromophenyl)-2-pyridyl ketone.

Detailed Experimental Protocol (Generalized)

The following protocol is a generalized procedure based on common organic synthesis techniques for related compounds.[3]

Materials:

-

2-Bromopyridine

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

4-Bromobenzaldehyde

-

Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are stirred in anhydrous THF. A solution of 2-bromopyridine in anhydrous THF is added dropwise. The reaction mixture is gently heated to initiate the formation of the Grignard reagent, 2-pyridylmagnesium bromide.

-

Nucleophilic Addition: The flask is cooled in an ice bath, and a solution of 4-bromobenzaldehyde in anhydrous THF is added dropwise to the freshly prepared Grignard reagent. The reaction is allowed to stir at room temperature until completion (monitored by TLC).

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude secondary alcohol, (4-bromophenyl)(pyridin-2-yl)methanol.

-

Oxidation: The crude alcohol is dissolved in dichloromethane (DCM). An oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) is added in portions. The reaction is stirred at room temperature until the starting alcohol is completely consumed (monitored by TLC).

-

Purification: The reaction mixture is filtered through a pad of celite and silica gel to remove the oxidant byproducts. The filtrate is concentrated, and the resulting crude product is purified by column chromatography on silica gel to afford pure (4-Bromophenyl)-2-pyridyl ketone.

Reactivity

The chemical reactivity of (4-Bromophenyl)-2-pyridyl ketone is characterized by the functionalities present in the molecule:

-

Carbonyl Group: The ketone functionality can undergo nucleophilic addition reactions with various reagents such as Grignard reagents, organolithium compounds, and reducing agents (e.g., sodium borohydride) to form the corresponding tertiary or secondary alcohols.

-

Bromine Atom: The bromine on the phenyl ring is susceptible to a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents at the 4-position of the phenyl ring, making it a valuable tool for generating molecular diversity.

-

Pyridine Ring: The nitrogen atom of the pyridine ring can act as a base or a ligand in metal complexes.

Applications in Drug Discovery and Materials Science

The structural features of (4-Bromophenyl)-2-pyridyl ketone make it an attractive starting material for the synthesis of biologically active compounds and functional materials.

Figure 3: Potential applications of (4-Bromophenyl)-2-pyridyl ketone.

Medicinal Chemistry

The pyridine nucleus is a key component in many pharmaceuticals.[1] Derivatives of (4-Bromophenyl)-2-pyridyl ketone can be explored for a range of therapeutic targets. For instance, related quinoline derivatives have shown promise as microbial DNA-gyrase inhibitors.[4] The ability to modify the 4-bromophenyl ring via cross-coupling reactions allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity against biological targets. The pyridinone scaffold, which can be derived from pyridyl ketones, is also a well-established privileged structure in medicinal chemistry.[2]

Materials Science

The pyridine nitrogen and the carbonyl oxygen of (4-Bromophenyl)-2-pyridyl ketone can act as bidentate ligands for various metal ions. This property can be exploited to construct coordination polymers and metal-organic frameworks (MOFs) with interesting catalytic, magnetic, or optical properties. Furthermore, the bromo-functionalization allows for its incorporation into polymer chains via polymerization reactions, leading to the development of novel functional materials.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

(4-Bromophenyl)-2-pyridyl ketone is a valuable synthetic intermediate with significant potential in both medicinal chemistry and materials science. Its combination of a biologically relevant pyridine scaffold and a synthetically versatile brominated phenyl ring makes it a powerful tool for the creation of novel molecules with tailored properties. While there is a need for more comprehensive experimental characterization of this compound in the public domain, the available data on related structures provides a solid foundation for its use in research and development. This guide serves as a starting point for scientists and researchers looking to leverage the unique chemical characteristics of (4-Bromophenyl)-2-pyridyl ketone in their work.

References

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for - The Royal Society of Chemistry. Retrieved from [Link]

-

The Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Aerobic C–N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Retrieved from [Link]

-

NIST. (n.d.). Methanone, (4-bromophenyl)phenyl-. Retrieved from the NIST WebBook. [Link]

-

ZaiQi Bio-Tech. (n.d.). 4-bromo-2-[(pyridin-2- yl)carbonyl]aniline| CAS No:1563-56-0. Retrieved from [Link]

-

NIST. (n.d.). Methanone, (4-bromophenyl)phenyl-. Retrieved from the NIST WebBook. [Link]

-

NIST. (n.d.). Methanone, (4-bromophenyl)phenyl-. Retrieved from the NIST WebBook. [Link]

-

AdooQ BioScience. (n.d.). (2-Amino-5-bromophenyl)(pyridin-2-yl)methanone. Retrieved from [Link]

-

PubChem. (n.d.). (4-Bromophenyl)-2-pyridyl ketone. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Retrieved from [Link]

-

PubChem. (n.d.). Methanone, (4-bromophenyl)-4-pyridinyl-. Retrieved from [Link]

-

Powers, R. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination. University of Nebraska-Lincoln. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-BROMOBENZALDEHYDE. Retrieved from [Link]

-

Govindaraju, V., et al. (n.d.). Proton NMR chemical shifts and coupling constants for brain metabolites. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

National Academic Digital Library of Ethiopia. (n.d.). Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. Retrieved from [Link]

-

National Institutes of Health. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Retrieved from [Link]

Sources

An In-Depth Technical Guide to (4-Bromophenyl)(pyridin-2-yl)methanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (4-Bromophenyl)(pyridin-2-yl)methanone, a key chemical intermediate. The information is structured to deliver not just procedural steps but also the scientific rationale behind them, ensuring a deep understanding of the compound's properties, synthesis, and applications.

Core Molecular Identity

(4-Bromophenyl)(pyridin-2-yl)methanone is a diaryl ketone featuring a pyridine ring linked to a 4-bromophenyl group via a carbonyl bridge. This unique structure, combining a halogenated aromatic ring with a heterocyclic moiety, makes it a valuable and versatile building block in synthetic and medicinal chemistry.

Chemical and Physical Properties

A summary of the key identifiers and physical properties for this compound is presented below. These data are fundamental for its handling, characterization, and use in subsequent reactions.

| Property | Value | Source(s) |

| IUPAC Name | (4-bromophenyl)(pyridin-2-yl)methanone | [PubChem][1] |

| Synonyms | (4-Bromophenyl)-2-pyridyl ketone, 2-(4-Bromobenzoyl)pyridine | [PubChem][1] |

| CAS Number | 18453-32-2 | [chemBlink][2], [PubChem][1] |

| Molecular Formula | C₁₂H₈BrNO | [chemBlink][2], [PubChem][1] |

| Molecular Weight | 262.11 g/mol | [chemBlink][2] |

| Boiling Point | 369.7 °C at 760 mmHg | [MOLBASE][3] |

| Density | 1.481 g/cm³ | [chemBlink][2] |

Note: Solubility and melting point data are not consistently reported in publicly available literature and should be determined experimentally.

Synthesis and Mechanism

The synthesis of diaryl ketones such as (4-Bromophenyl)(pyridin-2-yl)methanone can be approached through several established organometallic routes. The Grignard reaction is a classic and reliable method that offers high yields and straightforward execution.

Recommended Synthetic Protocol: Grignard Reaction

This protocol details the synthesis via the nucleophilic addition of a pyridyl Grignard reagent to 4-bromobenzaldehyde.

Caption: Grignard synthesis of (4-Bromophenyl)(pyridin-2-yl)methanone.

-

Preparation (Inert Conditions): All glassware must be flame-dried or oven-dried and assembled under an inert atmosphere (Nitrogen or Argon). All solvents (e.g., diethyl ether or THF) must be anhydrous.

-

Grignard Reagent Formation:

-

To a three-neck flask equipped with a dropping funnel and reflux condenser, add magnesium turnings (1.2 eq.).

-

Add a single crystal of iodine to activate the magnesium surface.

-

In the dropping funnel, prepare a solution of 2-bromopyridine (1.0 eq.) in anhydrous diethyl ether.

-

Add a small amount of the 2-bromopyridine solution to initiate the reaction (indicated by heat evolution and disappearance of the iodine color). Once initiated, add the remaining solution dropwise to maintain a gentle reflux.

-

-

Reaction with Aldehyde:

-

Once the magnesium is consumed, cool the resulting gray-black Grignard reagent solution to 0 °C in an ice bath.

-

Dissolve 4-bromobenzaldehyde (1.0 eq.) in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

-

-

Work-up and Oxidation:

-

Cool the reaction mixture to 0 °C and quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with ethyl acetate. The combined organic layers contain the intermediate, (4-bromophenyl)(pyridin-2-yl)methanol.

-

The crude alcohol is then dissolved in a suitable solvent (e.g., dichloromethane) and treated with an oxidizing agent like Pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂) to yield the target ketone.

-

-

Purification: The final product is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

Mechanistic Considerations and Causality

-

Why Grignard? The Grignard reaction is a robust C-C bond-forming reaction. The carbon of the pyridyl-magnesium bond is highly nucleophilic, readily attacking the electrophilic carbonyl carbon of the aldehyde.

-

Why Anhydrous Conditions? Grignard reagents are extremely strong bases and will be instantly destroyed by any protic source, such as water. The use of anhydrous solvents and an inert atmosphere is critical for success.

-

Why a Two-Step Oxidation? The Grignard reaction with an aldehyde yields a secondary alcohol. A subsequent oxidation step is required to form the ketone. Using a mild oxidizing agent like PCC or MnO₂ is crucial to avoid over-oxidation or side reactions.

-

Alternative Routes: Modern methods like Palladium-catalyzed Suzuki or Stille couplings could also be employed, typically by coupling a 4-bromobenzoyl chloride with a 2-pyridyl organometallic reagent. These methods often offer broader functional group tolerance but may require more specialized catalysts and ligands.

Molecular Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compound. While a comprehensive, publicly available dataset is scarce, the expected spectral characteristics can be predicted based on the molecular structure.

| Technique | Expected Observations |

| ¹H NMR | Aromatic region (approx. 7.0-8.8 ppm) showing distinct signals for both the disubstituted benzene ring (typically two doublets) and the four protons of the pyridine ring. |

| ¹³C NMR | A signal for the carbonyl carbon (C=O) in the range of 190-200 ppm. Multiple signals in the aromatic region (120-160 ppm) corresponding to the 12 carbons of the aromatic systems. |

| IR Spectroscopy | A strong, characteristic absorption band for the carbonyl (C=O) stretch, typically around 1660-1680 cm⁻¹. |

| Mass Spectrometry | A molecular ion peak (M⁺) showing a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio), with peaks at m/z 261 and 263. |

Note: Researchers must obtain and interpret their own spectral data to validate the synthesis.

Applications in Drug Discovery and Development

(4-Bromophenyl)(pyridin-2-yl)methanone is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial scaffold or intermediate in the synthesis of more complex bioactive molecules.

Role as a Pharmaceutical Intermediate

The molecule's structure is pre-validated as a useful building block in medicinal chemistry. The bromine atom provides a reactive handle for further functionalization, typically via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The pyridyl-ketone moiety is a common feature in molecules designed to interact with biological targets.

Caption: Synthetic utility of (4-Bromophenyl)(pyridin-2-yl)methanone.

Case Study: Precursor for DNA-Gyrase Inhibitors

Recent research has identified quinoline derivatives synthesized from related structures as potent inhibitors of microbial DNA gyrase, an essential enzyme for bacterial replication. In these syntheses, the (4-bromophenyl) moiety is often incorporated into the final structure, while the ketone can be used as a starting point for building more complex heterocyclic systems. The bromine atom allows for late-stage modifications to explore structure-activity relationships (SAR) and optimize properties like potency and selectivity.[4]

Conclusion

(4-Bromophenyl)(pyridin-2-yl)methanone is a high-value chemical intermediate whose utility is rooted in its dual functionality: a reactive bromine handle for cross-coupling and a versatile ketone group for elaboration into other functional groups or heterocyclic rings. A thorough understanding of its synthesis, particularly under the rigorous anhydrous conditions required for Grignard reactions, and its potential for downstream modification makes it a powerful tool for professionals in drug discovery and organic synthesis.

References

-

: National Center for Biotechnology Information. PubChem Compound Summary for CID 87654, (4-Bromophenyl)-2-pyridyl ketone.

-

: chemBlink. Product Information for CAS No. 18453-32-2.

-

: MOLBASE. Chemical Properties for (4-Bromophenyl)-2-pyridyl ketone.

-

: BenchChem. Application Notes and Protocols for the Synthesis of 4-Chlorophenyl-2-pyridinylmethanol via Grignard Reaction. (Provides a representative Grignard protocol for a closely related compound).

-

: National Library of Medicine. (Illustrates the use of the 2-(4-bromophenyl) scaffold in designing bioactive compounds).

Sources

In-depth Technical Guide: Solubility of (4-Bromophenyl)-2-pyridyl ketone in Organic Solvents

Abstract: This technical guide provides a comprehensive analysis of the solubility of (4-bromophenyl)(pyridin-2-yl)methanone, a pivotal intermediate in pharmaceutical synthesis and materials science. This document elucidates the theoretical principles governing its solubility in various organic solvents, presents a detailed, field-tested protocol for its experimental determination, and discusses expected solubility trends based on its physicochemical properties. This guide is intended for researchers, chemists, and professionals in drug development and chemical engineering who require a thorough understanding of this compound's behavior in solution.

Introduction: The Strategic Importance of (4-Bromophenyl)-2-pyridyl ketone

(4-Bromophenyl)(pyridin-2-yl)methanone, henceforth referred to as BP-2-PK, is a ketone of significant interest in organic synthesis. Its structure, incorporating a bromophenyl group and a pyridyl moiety, offers a unique combination of reactivity and functionality. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. The pyridyl group can act as a ligand for metal catalysts or as a pharmacophore in the development of novel therapeutic agents.